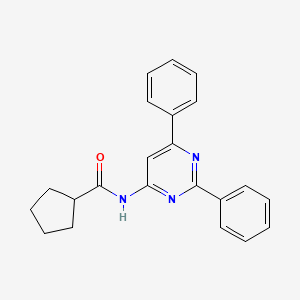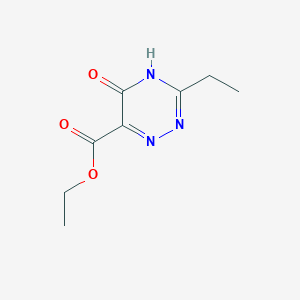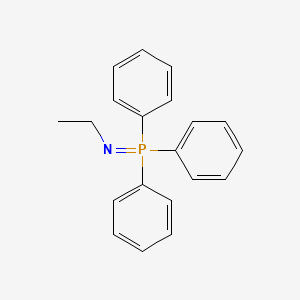![molecular formula C13H13N3O3 B12896462 Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-79-8](/img/structure/B12896462.png)
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a nitrophenyl group and a dimethyl group
Métodos De Preparación
The synthesis of Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- typically involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with various reagents. One common method includes the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide, which leads to the formation of hydrazine derivatives. These derivatives can then be further reacted with hydrazonoyl chloride derivatives to produce the final compound .
Análisis De Reacciones Químicas
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Research has explored its potential as an antimicrobial agent due to its unique structural properties.
Medicine: There is ongoing research into its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar compounds include:
1-(3,5-Dimethyl-2-pyrazinyl)ethanone: This compound has a similar pyrazole structure but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Acetyl-3,5-dimethylpyrazine: This compound is structurally similar but has different functional groups, leading to different chemical and biological properties.
Propiedades
| 61261-79-8 | |
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
1-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13N3O3/c1-8-13(10(3)17)9(2)15(14-8)11-4-6-12(7-5-11)16(18)19/h4-7H,1-3H3 |
Clave InChI |
YOCSBCMEXWRENG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


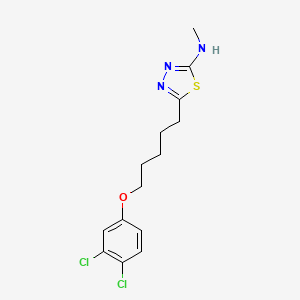
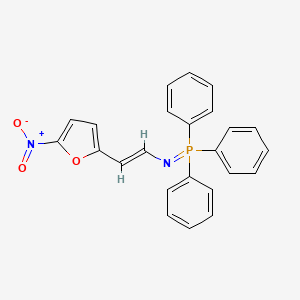
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/no-structure.png)
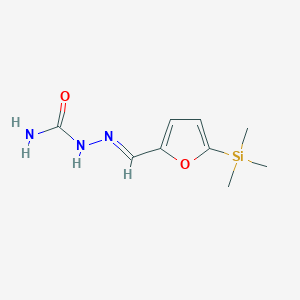
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
